N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride
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Overview
Description
N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride is a chemical compound with a complex structure, characterized by the presence of both methylamino and phenyl groups
Mechanism of Action
Target of Action
Similar compounds such as n-methyltyramine are known to interact with various receptors in the human body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to related compounds .
Biochemical Pathways
Similar compounds such as n-methyltyramine are known to be involved in various biochemical pathways .
Pharmacokinetics
Similar compounds such as n-methyltyramine are known to have specific pharmacokinetic properties .
Result of Action
Similar compounds such as n-nitrosodimethylamine are known to have specific effects on cells .
Action Environment
Similar compounds such as n-methyltyramine are known to be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride typically involves the reaction of N-methyl-4-aminobutyric acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-methyl-4-(methylamino)-N-phenylbutanoic acid.
Reduction: Formation of N-methyl-4-(methylamino)-N-phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-methyltyramine: Shares a similar methylamino group but differs in its overall structure and biological activity.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a similar amine structure but different functional groups.
Uniqueness
N-methyl-4-(methylamino)-N-phenylbutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-4-(methylamino)-N-phenylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-13-10-6-9-12(15)14(2)11-7-4-3-5-8-11;/h3-5,7-8,13H,6,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILFWTYIHVDTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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